![molecular formula C26H21N3O4S B2383011 2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide CAS No. 866873-70-3](/img/structure/B2383011.png)
2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a tricyclic diaza structure, and a sulfanyl-acetamide group attached to a phenyl ring.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves multi-step reactions including formation of rings, introduction of functional groups, and various coupling reactions.Molecular Structure Analysis
The molecular structure analysis would require more specific information or experimental data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the methoxyphenyl group might undergo electrophilic aromatic substitution reactions, and the amide group might participate in condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound (such as melting point, boiling point, solubility, etc.) would depend on its specific structure and the nature of its functional groups.Scientific Research Applications
Environmental Exposure to Methoxylated Compounds
Dietary Exposure and Biomonitoring A study investigated human exposure to phenolic and methoxylated organohalogen contaminants (OHCs), evaluating their concentrations in breast milk and serum. It found that dietary intakes of these OHCs result in differential partitioning between breast milk and serum, indicating variable pharmacokinetic or exposure routes for different compounds (Fujii et al., 2014).
Drug Metabolism and Pharmacokinetics
Metabolism of Acetaminophen Research on acetaminophen metabolism in humans has highlighted the drug's metabolites, including methoxyacetaminophen and its conjugates, providing insights into the complexity of drug metabolism pathways and the importance of considering various metabolites in pharmacokinetic studies (Mrochek et al., 1974).
Pharmacokinetics of Novel Compounds Another study focused on a novel compound, highlighting the importance of understanding the pharmacokinetic properties, including metabolism and systemic effects, of new chemical entities. This is particularly relevant for compounds with unique structures or effects, such as muscle relaxants or anxiolytic drugs (Tse et al., 1984).
Biochemical and Toxicological Effects
Oxidative Stress and Drug Interactions A study on paracetamol (acetaminophen) explored its effects on various enzyme systems (CYP, COX, NOS) and oxidative stress, underscoring the intricate interplay between drug compounds and biochemical pathways in humans. The findings suggest that paracetamol can influence processes like prostacyclin and nitric oxide synthesis without increasing oxidative stress, highlighting the nuanced biochemical interactions drugs can have within the body (Trettin et al., 2014).
Safety And Hazards
Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
Future research could involve studying the properties and potential applications of this compound, as well as exploring methods for its synthesis.
properties
IUPAC Name |
2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-32-19-13-11-17(12-14-19)15-29-25(31)24-23(20-9-5-6-10-21(20)33-24)28-26(29)34-16-22(30)27-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSGFDSJMLEEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

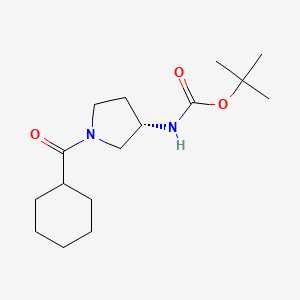
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2382933.png)

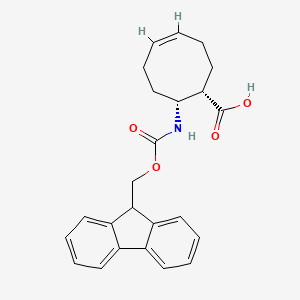
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)
![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2382940.png)

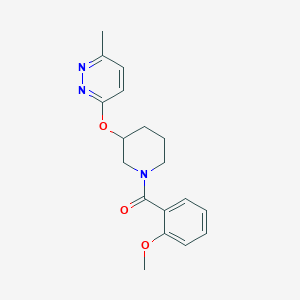
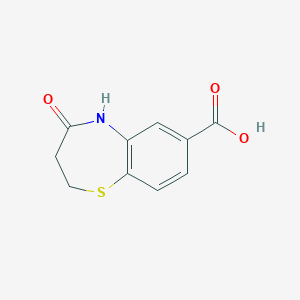
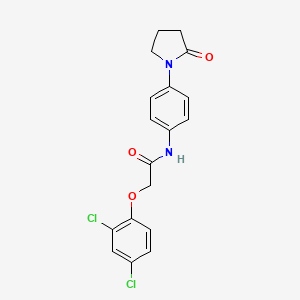
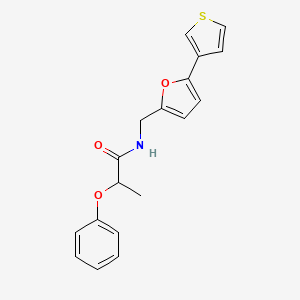
![2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2382949.png)
